molecular formula C4H7NO2S B13074574 5-(Sulfanylmethyl)-1,3-oxazolidin-2-one

5-(Sulfanylmethyl)-1,3-oxazolidin-2-one

Cat. No.: B13074574
M. Wt: 133.17 g/mol
InChI Key: NMSNIRSVFMCPFP-UHFFFAOYSA-N
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Description

5-(Sulfanylmethyl)-1,3-oxazolidin-2-one is a heterocyclic compound containing sulfur and nitrogen atoms within its structure. This compound is part of the oxazolidinone family, which is known for its diverse applications in medicinal chemistry and organic synthesis. The presence of the sulfanylmethyl group adds unique chemical properties, making it a valuable compound for various scientific research and industrial applications.

Properties

Molecular Formula

C4H7NO2S

Molecular Weight

133.17 g/mol

IUPAC Name

5-(sulfanylmethyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C4H7NO2S/c6-4-5-1-3(2-8)7-4/h3,8H,1-2H2,(H,5,6)

InChI Key

NMSNIRSVFMCPFP-UHFFFAOYSA-N

Canonical SMILES

C1C(OC(=O)N1)CS

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Sulfanylmethyl)-1,3-oxazolidin-2-one typically involves the reaction of an oxazolidinone derivative with a thiol compound. One common method includes the use of 2-oxazolidinone and thiomethyl chloride under basic conditions to introduce the sulfanylmethyl group. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of 5-(Sulfanylmethyl)-1,3-oxazolidin-2-one may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of catalysts and optimized reaction conditions can further improve the scalability of the production process. Green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, are also being explored to make the production process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

5-(Sulfanylmethyl)-1,3-oxazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the sulfanylmethyl group, typically using reducing agents such as lithium aluminum hydride.

    Substitution: The oxazolidinone ring can undergo nucleophilic substitution reactions, where the sulfanylmethyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydroxide, potassium carbonate, various nucleophiles.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Desulfurized oxazolidinones.

    Substitution: Various substituted oxazolidinones depending on the nucleophile used.

Scientific Research Applications

5-(Sulfanylmethyl)-1,3-oxazolidin-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with thiol groups in proteins.

    Medicine: Explored for its antimicrobial properties, particularly against resistant bacterial strains.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 5-(Sulfanylmethyl)-1,3-oxazolidin-2-one involves its interaction with biological molecules, particularly proteins containing thiol groups. The sulfanylmethyl group can form covalent bonds with these thiol groups, leading to the inhibition of enzyme activity. This interaction can disrupt various biochemical pathways, making the compound effective as an antimicrobial agent and enzyme inhibitor.

Comparison with Similar Compounds

Similar Compounds

    5-(Sulfanylmethyl)-1,3-thiazolidin-2-one: Similar structure but contains a sulfur atom in the ring instead of an oxygen atom.

    5-(Sulfanylmethyl)-1,3-oxazolidin-2-thione: Contains a thione group instead of a carbonyl group.

    5-(Sulfanylmethyl)-1,3-oxazolidin-2-imine: Contains an imine group instead of a carbonyl group.

Uniqueness

5-(Sulfanylmethyl)-1,3-oxazolidin-2-one is unique due to its specific combination of the oxazolidinone ring and the sulfanylmethyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and interact with biological molecules sets it apart from other similar compounds.

Biological Activity

5-(Sulfanylmethyl)-1,3-oxazolidin-2-one is a compound belonging to the oxazolidinone class, which is known for its diverse biological activities, particularly in antimicrobial and anticancer applications. This article delves into the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

The biological activity of 5-(sulfanylmethyl)-1,3-oxazolidin-2-one primarily involves its interaction with the bacterial ribosome. Oxazolidinones inhibit protein synthesis by binding to the 50S ribosomal subunit, thereby preventing the initiation of translation. This unique mechanism allows them to exhibit activity against Gram-positive bacteria, including resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VRE) .

Antimicrobial Activity

Research indicates that 5-(sulfanylmethyl)-1,3-oxazolidin-2-one and its derivatives possess significant antimicrobial properties. The compound has shown effectiveness against a range of Gram-positive bacteria due to its ability to inhibit bacterial protein synthesis selectively.

Table 1: Antimicrobial Efficacy of 5-(Sulfanylmethyl)-1,3-oxazolidin-2-one

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus4.0 µg/mL
Enterococcus faecium2.0 µg/mL
Streptococcus pneumoniae2.0 µg/mL
Haemophilus influenzae8.0 µg/mL

These findings suggest that modifications at the C-5 position of the oxazolidinone ring can enhance antibacterial activity compared to traditional agents like linezolid .

Anticancer Activity

In addition to its antibacterial properties, 5-(sulfanylmethyl)-1,3-oxazolidin-2-one has been investigated for its potential anticancer effects. Studies have demonstrated that oxazolidinone derivatives can induce apoptosis in cancer cell lines through various mechanisms, including the activation of caspases and modulation of mitochondrial function .

Case Study: Anticancer Effects on MCF-7 Cells
A recent study evaluated the cytotoxic effects of modified oxazolidinones on MCF-7 breast cancer cells. The results indicated that certain derivatives exhibited IC50 values indicating potent antiproliferative activity without affecting non-tumorigenic cells .

Research Findings

Numerous studies have highlighted the multifaceted biological activities of oxazolidinones:

  • Antimicrobial Resistance: The unique binding mechanism prevents cross-resistance with existing antibiotics, making these compounds valuable in treating resistant infections .
  • Anticancer Potential: Specific derivatives have shown promise in inducing apoptosis in various cancer cell lines by increasing reactive oxygen species (ROS) levels and disrupting mitochondrial membrane potential .
  • Other Biological Activities: Emerging research has also pointed towards potential antidiabetic and anticonvulsant effects associated with certain oxazolidinone derivatives .

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